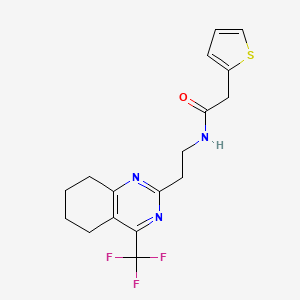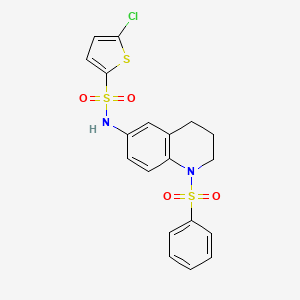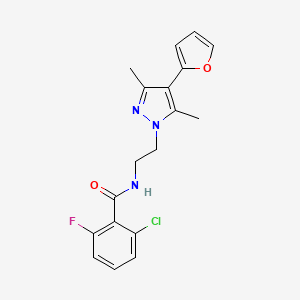
5-fluoro-4-iodo-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-4-iodo-1-phenyl-1H-pyrazole is a chemical compound with the CAS Number: 1696793-02-8 . It has a molecular weight of 288.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring which is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C9H6FIN2/c10-9-8(11)6-12-13(9)7-4-2-1-3-5-7/h1-6H .Applications De Recherche Scientifique
Crystal Structure and Conformational Analysis
Research on compounds structurally related to 5-fluoro-4-iodo-1-phenyl-1H-pyrazole, such as various substituted pyrazolines, has contributed significantly to the understanding of their crystal structures and conformational behaviors. Studies like those by Chopra et al. (2007) have explored the crystal structures of similar pyrazole compounds, providing insights into their molecular interactions and conformations (Chopra, Mohan, Vishalakshi, & Row, 2007).
Synthesis and Structural Characterization
Loh et al. (2013) focused on synthesizing and characterizing the crystal structures of N-substituted pyrazolines, which are chemically related to this compound. These studies contribute to understanding the synthetic routes and structural aspects of such compounds (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Biological Activity and Fluorination Effects
Nieto et al. (2015) conducted a study on pyrazoles bearing fluorine atoms, revealing that fluorine groups can enhance biological activity. This research provides valuable insights into how modifications like fluorination can impact the biological functions of compounds similar to this compound (Nieto, Cabildo, Cornago, Sanz, Claramunt, Torralba, Torres, Elguero, Garcia, López, & Acuña-Castroviejo, 2015).
Synthesis and Antibacterial Screening
Research by Shingare et al. (2017) on synthesizing and screening 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives for antibacterial activity highlights the potential pharmaceutical applications of compounds structurally related to this compound. This study contributes to the ongoing efforts to develop new antibacterial agents (Shingare, Patil, Gadekar, Sangshetti, & Madje, 2017).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various biological targets
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation . The specific interaction between 5-fluoro-4-iodo-1-phenyl-1H-pyrazole and its targets would depend on the nature of the targets and the chemical structure of the compound.
Biochemical Pathways
Pyrazole derivatives are known to be involved in various biochemical pathways . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Similar compounds have been shown to have various biological effects . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it affects.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can affect the action of a compound
Analyse Biochimique
Biochemical Properties
5-fluoro-4-iodo-1-phenyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the fluorine substitution in the compound can increase the binding affinity of the protein-ligand complex . This interaction is crucial for understanding the compound’s potential as a drug candidate. Additionally, the iodine atom in the structure may facilitate specific binding interactions with enzymes, potentially leading to enzyme inhibition or activation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis . Furthermore, its impact on gene expression can alter the production of essential proteins, thereby influencing cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, leading to either inhibition or activation of their activity. This binding is often facilitated by the fluorine and iodine atoms, which enhance the compound’s affinity for its targets . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, organ damage, or other systemic effects. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and the levels of specific metabolites . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s fluorine and iodine atoms can enhance its binding affinity to specific transporters, facilitating its uptake and distribution within the body . Additionally, the compound’s localization and accumulation in specific tissues can impact its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
5-fluoro-4-iodo-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FIN2/c10-9-8(11)6-12-13(9)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILLJRSJXNRAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Methylphenyl)-1-pyridin-2-ylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2618643.png)

![(3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol](/img/structure/B2618649.png)


![N-(1-cyanobutyl)-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2618655.png)


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2618658.png)

![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2618660.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2618664.png)
![(Z)-2,5-dichloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2618665.png)